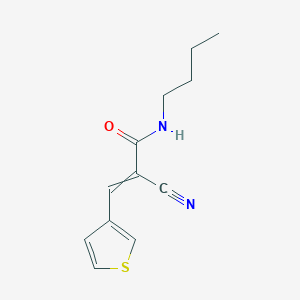
N-butyl-2-cyano-3-(thiophen-3-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-butyl-2-cyano-3-(thiophen-3-yl)prop-2-enamide” is a compound that contains a thiophene ring, which is a five-membered ring made up of one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Aplicaciones Científicas De Investigación
Agricultural Enhancements
N-butyl-2-cyano-3-(thiophen-3-yl)prop-2-enamide derivatives have been investigated for their efficacy in agricultural practices. For instance, N-(n-butyl) thiophosphoric triamide (NBPT) is utilized to enhance the efficiency of urea-based fertilizers. NBPT retards the hydrolysis of urea in soil, reducing ammonia volatilization and nitrite accumulation, thus improving nitrogen utilization by plants (Bremner, 1990). Furthermore, a novel NBPT formulation has been developed to reduce ammonia volatilization from urea and urea ammonium nitrate (UAN) fertilizers, demonstrating its effectiveness in minimizing nitrogen loss and enhancing nutrient availability to crops (Lasisi et al., 2019).
Bioactivity Studies
Research into enaminone complexes, which share structural similarities with this compound, reveals their potential bioactivity. These complexes have been synthesized and tested against various types of bacteria and fungi, indicating their potential as antimicrobial agents (Jeragh & Elassar, 2015).
Organic Synthesis and Chemical Research
In organic synthesis, compounds analogous to this compound have been explored for their chemical properties and applications. For example, the synthesis and antinociceptive activity of related compounds highlight their significance in developing therapeutic agents (Shipilovskikh et al., 2020). Additionally, their role in the highly enantioselective alkylation reaction of enamides, facilitated by Brønsted-acid catalysis, underscores their utility in asymmetric synthesis, offering pathways to bioactive molecules with high enantioselectivity (Guo et al., 2009).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of N-butyl-2-cyano-3-(thiophen-3-yl)prop-2-enamide are currently unknown. This compound is a thiophene derivative, and many thiophene derivatives are known to have a variety of biological effects . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, but the specific interactions of this compound remain to be elucidated .
Propiedades
IUPAC Name |
N-butyl-2-cyano-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-2-3-5-14-12(15)11(8-13)7-10-4-6-16-9-10/h4,6-7,9H,2-3,5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDSAFKXPDFNSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=CSC=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B2476081.png)
![3-(4-ethylphenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2476082.png)


![2-[benzyl(ethyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2476087.png)
![3-[4-(azepan-1-yl)phenyl]prop-2-enoic Acid](/img/structure/B2476088.png)
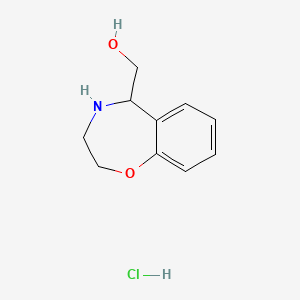
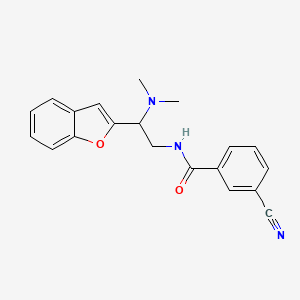
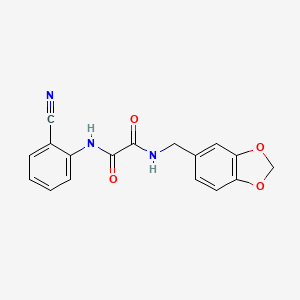
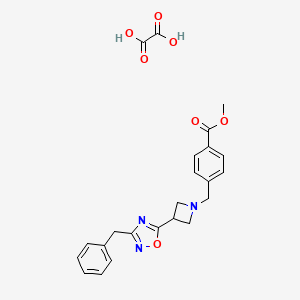
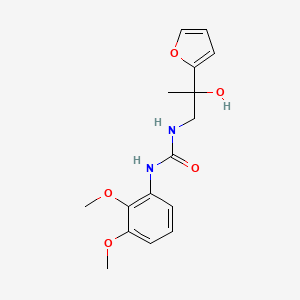

![N-(2-bromophenyl)-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2476102.png)
![2-(2-fluorophenoxy)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2476104.png)